Tiglic acid

描述

它天然存在于巴豆油和其他一些天然产物中,也从某些甲虫的防御分泌物中分离出来 。α-甲基丙烯酸是一种挥发性且可结晶的物质,具有甜味、温暖、辛辣的气味。 它用于制造香水和调味剂 .

准备方法

合成路线和反应条件: α-甲基丙烯酸可由 3-甲基-3-戊烯-2-酮合成,而 3-甲基-3-戊烯-2-酮则由乙醛和丁酮制备。 合成过程涉及将一定比例的熔融次氯酸钠和氢氧化钠混合液以滴加方式加入 .

工业生产方法: α-甲基丙烯酸的工业制备涉及从乙醛和丁酮合成 3-甲基-3-戊烯-2-酮,然后加入熔融次氯酸钠和氢氧化钠混合液 。 这种方法的优点是操作步骤简单、反应条件温和、产率高 .

化学反应分析

反应类型: α-甲基丙烯酸会发生多种化学反应,包括:

氧化: α-甲基丙烯酸可以被氧化成不同的产物,具体取决于所用条件和试剂。

还原: 它可以被还原成饱和酸。

取代: α-甲基丙烯酸可以发生取代反应,特别是在双键处。

常用试剂和条件:

氧化: 常用氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳作为催化剂的氢化。

取代: 在光或催化剂存在下,用溴或氯进行卤化。

主要产物:

氧化: 产物包括羧酸和酮。

还原: 饱和酸,如 2-甲基丁酸。

取代: α-甲基丙烯酸的卤代衍生物。

科学研究应用

Pharmaceutical Applications

- Anti-inflammatory Properties : Recent studies have isolated hydroxylated tiglic acid derivatives from Enkianthus chinensis, demonstrating potent anti-inflammatory effects. Compounds such as 3 and 12 showed significant inhibition of nitric oxide (NO) production in macrophage models, with IC50 values of 2.9 μM and 1.2 μM respectively .

- Synthesis of Drug Precursors : this compound serves as a precursor in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the production of ibuprofen through specific synthetic pathways that involve this compound derivatives .

- Biosynthesis of Flavor Compounds : this compound plays a role in the biosynthesis of naturally occurring flavors and fragrances. Its derivatives are used to enhance flavor profiles in food products .

Material Science Applications

- Coordination Compounds : this compound has been studied for its ability to form coordination compounds with metals such as copper. The compound was synthesized and characterized through various spectroscopic methods, revealing its thermal stability and structural properties .

- Polymer Chemistry : The reactivity of this compound allows it to participate in polymerization reactions, leading to the development of novel materials with specific mechanical properties.

Case Study 1: Anti-inflammatory Activity

A study conducted on hydroxylated derivatives of this compound isolated from Enkianthus chinensis demonstrated their potential as anti-inflammatory agents. The research employed an LPS-induced macrophage model to evaluate the efficacy of these compounds.

| Compound | IC50 Value (μM) |

|---|---|

| 3 | 2.9 |

| 12 | 1.2 |

Case Study 2: Drug Synthesis

This compound's role in synthesizing ibuprofen showcases its importance in pharmaceutical chemistry. The synthetic pathway involves several steps where this compound acts as a crucial intermediate.

Case Study 3: Coordination Chemistry

The synthesis of highlights the application of this compound in coordination chemistry. This compound exhibited unique thermal properties and structural characteristics that could be beneficial for material applications.

作用机制

α-甲基丙烯酸的作用机制涉及其与各种分子靶标和途径的相互作用。 它充当布朗斯台德酸,能够将质子捐献给受体(布朗斯台德碱) 。 在生物系统中,它可能会与酶和受体相互作用,影响代谢途径和细胞过程 .

相似化合物的比较

α-甲基丙烯酸类似于其他不饱和羧酸,例如天使酸,其是它的顺式异构体 。其他类似的化合物包括:

天使酸: α-甲基丙烯酸的顺式异构体。

巴豆酸: 另一种具有相似结构的不饱和羧酸。

甲基丙烯酸: 用于生产聚合物的另一种不饱和羧酸。

独特性: α-甲基丙烯酸由于其特定的结构和性质而具有独特性,例如其甜味、温暖、辛辣的气味以及其在巴豆油和甲虫分泌物等天然产物中的存在 .

生物活性

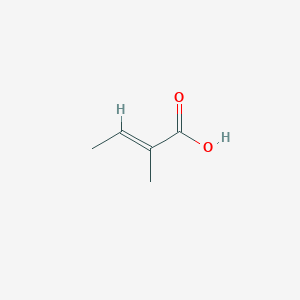

Tiglic acid, known scientifically as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with various biological activities. It is primarily derived from the seeds of Croton tiglium and other natural sources. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

This compound features a double bond between the second and third carbons of its chain, contributing to its reactivity and biological activity. Its structure allows for various derivatives, such as tiglyl-CoA, which play significant roles in metabolic pathways.

1. Inhibition of Glycine-Serine Interconversion

A study examined the effect of this compound on glycine-serine interconversion in cultured human fibroblasts. The results indicated that this compound inhibited this conversion significantly more in patient-derived cells compared to control cells. Specifically, the presence of this compound (1 mM) reduced the conversion rates of glycine to serine and vice versa, suggesting a potential role in metabolic regulation related to amino acid metabolism .

Table 1: Effects of this compound on Glycine-Serine Interconversion

| Cell Type | Glycine Production (mol X 10^9/mg protein) | Serine Production (mol X 10^9/mg protein) | Inhibition (%) |

|---|---|---|---|

| Control Cells | 3.14 ± 0.14 | 20.52 ± 0.44 | 15.3 |

| Patient Cells | 1.50 ± 0.02 | 17.94 ± 3.76 | 75.3 |

2. Metabolic Pathways Involvement

This compound is involved in various metabolic pathways, particularly through its conversion to tiglyl-CoA, which is essential for enzymatic reactions catalyzed by specific acyltransferases. Research indicates that tiglyl-CoA has a higher affinity for certain substrates compared to other acyl donors like acetyl-CoA and benzoyl-CoA .

Table 2: Affinity of TS for Acyl Donors

| Acyl Donor | Km (mM) |

|---|---|

| Tigloyl-CoA | 0.02 |

| Acetyl-CoA | 0.09 |

| Benzoyl-CoA | 0.92 |

This suggests that this compound derivatives may play critical roles in synthesizing bioactive compounds.

3. Antimicrobial Activity

While some studies have explored the antimicrobial properties of various compounds derived from natural sources, this compound itself did not demonstrate significant antimicrobial effects when tested against various pathogens . This highlights the need for further research into its potential therapeutic applications.

Case Study: Metabolic Disorders

In patients with metabolic disorders involving amino acid metabolism, elevated levels of this compound were observed, correlating with impaired glycine-serine interconversion processes. This was particularly pronounced when isoleucine was present, indicating that this compound may act as an inhibitor under certain metabolic conditions .

Toxicity and Safety

This compound is recognized as a skin and eye irritant, with inhalation causing respiratory tract irritation . Its safety profile necessitates caution in its application in pharmaceuticals or consumer products.

属性

IUPAC Name |

(E)-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERETOOQGIECD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883257 | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White crystalline solid; sweet, warm, spicy aroma | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol) | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | trans-2-Methyl-2-butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972, Density: 0.9641 g/cu cm at 76 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.33X10-1 mm Hg at 25 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets | |

CAS No. |

80-59-1, 13201-46-2 | |

| Record name | Tiglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-methylcrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013201462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TIGLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid, 2-methyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLACRYLIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5792N03HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C | |

| Record name | TIGLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tiglic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tiglic acid?

A1: this compound has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol.

Q2: Does spectroscopic data exist for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []

Q3: Is this compound stable under various conditions?

A3: this compound can undergo isomerization to its isomer, angelic acid, under certain conditions, such as exposure to heat or light. [] This isomerization can impact its stability and applications.

Q4: What is known about the solubility of this compound?

A4: this compound exhibits low solubility in water but is soluble in organic solvents like ethanol. This property can be modified by incorporating it into polymers. []

Q5: Can this compound be used in asymmetric synthesis?

A5: Yes, this compound is a common substrate in asymmetric hydrogenation reactions, particularly in studies investigating the performance of chiral catalysts. [, , , , ]

Q6: What is the role of this compound in studies on cinchonidine-modified catalysts?

A6: this compound serves as a model substrate in research exploring the enantioselective hydrogenation capabilities of cinchonidine-modified palladium catalysts. These studies focus on understanding the interaction between the modifier, reactant, and catalyst surface. []

Q7: Have there been computational studies on this compound?

A7: Yes, computational methods, including ab initio calculations, have been employed to investigate the interaction between this compound, cinchonidine, and metal surfaces in the context of enantioselective hydrogenation. []

Q8: How do structural modifications affect the reactivity of this compound derivatives?

A8: The presence of a β-methyl group in this compound esters hinders free-radical polymerization. To incorporate these esters into well-defined polymers, researchers have modified the structure by introducing a methacrylate group. This modification allows for controlled polymerization while retaining the characteristics of the this compound ester. []

Q9: Are there formulation strategies for improving this compound stability?

A9: While specific formulation strategies for this compound are not extensively discussed in the provided literature, its incorporation into polymers like poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate) can influence its thermal properties and potentially enhance its stability under specific conditions. []

Q10: Is this compound found naturally?

A10: Yes, this compound is found naturally in various plants, including those from the genus Datura. [] It is often found esterified to other molecules, forming this compound esters.

Q11: What are some examples of this compound esters found in nature?

A11: this compound esters are found in various natural products, including the sesquiterpene lactones isolated from Eupatorium semialatum [], the gymnemic acids from Gymnema sylvestre [], and the shikonin derivative tigloylshikonin from Lithospermum erythrorhizon. []

Q12: Do this compound esters have known biological activities?

A12: Yes, this compound esters have shown various biological activities. For instance, largamides A-C, isolated from the marine cyanobacterium Lyngbya confervoides, are this compound-containing cyclodepsipeptides with elastase-inhibitory activity. []

Q13: Can this compound be metabolized in biological systems?

A13: Yes, studies using Datura meteloides plants have shown that this compound can be biosynthesized from acetate and propionate. [] In humans, tiglic aciduria has been observed in patients with propionic acidemia, suggesting a metabolic link between this compound and propionate metabolism. []

Q14: What is the impact of this compound on glycine-serine interconversion?

A14: Research indicates that this compound can inhibit the interconversion of glycine and serine in cultured human fibroblasts. This inhibition is linked to the accumulation of this compound, potentially as a byproduct of isoleucine catabolism. []

Q15: How is this compound used in the context of insect defense mechanisms?

A15: this compound, along with methacrylic acid, is a major component of the defensive fluids secreted by certain ground beetle species, including those from the genus Pterostichus. These fluids are expelled to deter predators, causing temporary incapacitation or distraction. []

Q16: What analytical techniques are used to study this compound?

A16: Researchers utilize various techniques to analyze this compound and its derivatives. These methods include high-performance liquid chromatography (HPLC) for separation and identification, and gas chromatography-mass spectrometry (GC-MS) for characterizing volatile compounds like this compound in complex mixtures. []

Q17: Are there any known environmental concerns associated with this compound?

A17: While specific information regarding the environmental impact and degradation of this compound is limited in the provided literature, its presence in the defensive secretions of certain insect species suggests a potential role in ecological interactions and potential impact on predator-prey relationships. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。